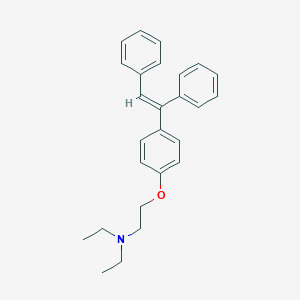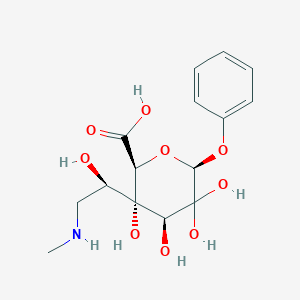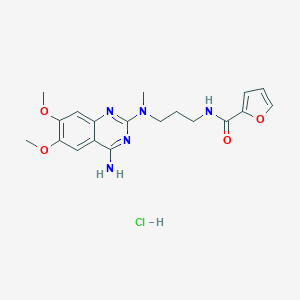
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene
Overview
Description
“1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene” is a chemical compound that has been mentioned in various patents . It has been used in methods for synchronizing estrus, including heat, in domestic animals .
Synthesis Analysis
The synthesis of this compound involves certain isomers in variable proportions . More detailed information about the synthesis process can be found in related patents .Scientific Research Applications
Polyimide and Sulfonated Polyimide Synthesis
- Summers et al. (2017) explored the use of 1,1-bis(4-aminophenyl)ethylene, a derivative of 1,1-diphenylethylene, in creating new polyimide derivatives. These compounds were developed through step growth polymerization methods, introducing the 1,1-diphenylethylene unit into the polymer backbone, leading to the synthesis of sulfonated polyimide derivatives (Summers, Kasiama, & Summers, 2017).
Oxidation Studies
- Moussa and Eweiss (2007) investigated the oxidation of 1,1-diphenylethylene by chromic acid, revealing insights into the yield and transformation of diphenylacetic acid and related compounds (Moussa & Eweiss, 2007).
Polymer Synthesis and Properties
- Imai et al. (2012) synthesized poly(tetramethyl-1,6-silpyrenylenesiloxane) derivatives with phenyl groups on pyrenylene moieties, showcasing the effect of introducing phenyl groups to the pyrene skeleton in polymers, which affects their absorption, fluorescence, and thermal properties (Imai, Sasaki, Abe, & Nemoto, 2012).
- Quirk et al. (2000) reviewed the use of 1,1-diphenylethylenes in anionic polymerization, exploring its applications in initiator formation, end-capping agents, and functionalization reactions for controlled polymer structures (Quirk, Yoo, Lee, Kim, & Lee, 2000).
Anionic Copolymerization
- Zhang et al. (2019) studied the synthesis of periodic polymers with 1,1-diphenylethylene derivatives via living anionic copolymerization. They focused on the kinetics and thermal properties of the copolymers, contributing to the understanding of the sequence distribution in chain structures (Zhang, Han, Ma, Yang, Liu, Shen, Li, & Li, 2019).
Photophysical and Electrochemical Properties
- Tong et al. (2007) developed functionalized derivatives of tetraphenylethylene for protein detection and quantitation, utilizing their unique aggregation-induced emission characteristics (Tong, Hong, Dong, Häussler, Li, Lam, Dong, Sung, Williams, & Tang, 2007).
Cytotoxicity Studies
- Hu et al. (2013) isolated new diphenylethylenes from Arundina graminifolia, evaluating their cytotoxicity against human tumor cell lines. This highlighted the potential use of these compounds in cancer research (Hu, Zhou, Ye, Jiang, Huang, Li, Du, Yang, & Gao, 2013).
Properties
IUPAC Name |
2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPBLYAKJJMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200328 | |
| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19957-52-9 | |
| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19957-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCHLOROCLOMIPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6PB68Y8K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)







![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)





